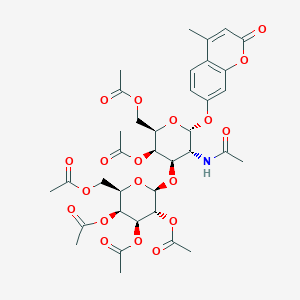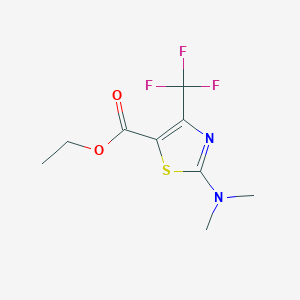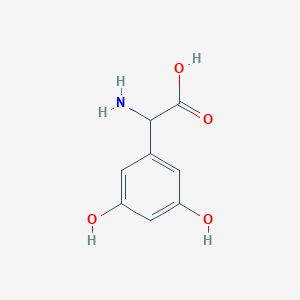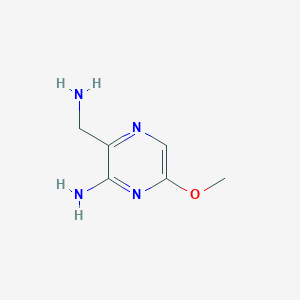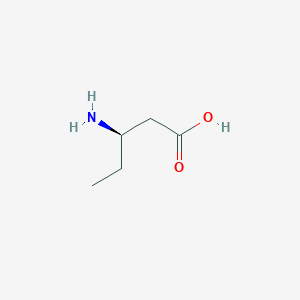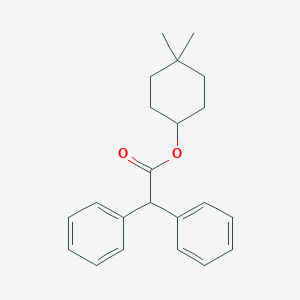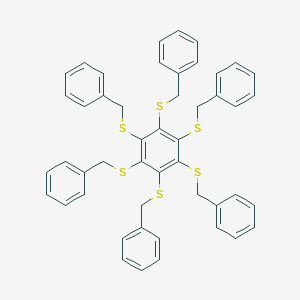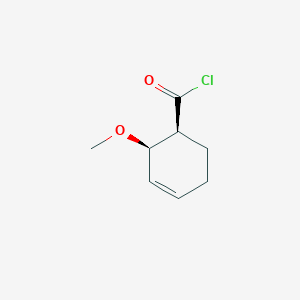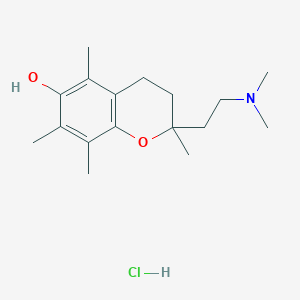
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol
Vue d'ensemble
Description
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol, also known as Trolox, is a water-soluble analogue of vitamin E. Trolox has been widely used in scientific research due to its antioxidant properties and its ability to protect cells from oxidative stress. In
Mécanisme D'action
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol works as an antioxidant by scavenging free radicals and preventing them from damaging cells. It also works by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Effets Biochimiques Et Physiologiques
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, improve mitochondrial function, and prevent cell death. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has many advantages for lab experiments. It is water-soluble and can easily be dissolved in cell culture media. It is also stable and has a long shelf life. However, 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has some limitations. It can interfere with some assays that measure ROS levels and it can also have non-specific effects on cells.
Orientations Futures
There are many future directions for the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in scientific research. One area of interest is the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the use of 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol in the prevention and treatment of cancer. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol could also be used in the development of new antioxidant therapies and in the study of aging and age-related diseases.
Applications De Recherche Scientifique
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has been used in various scientific research studies due to its antioxidant properties. It has been shown to protect cells from oxidative stress and prevent cell damage. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been used in studies related to aging, neurodegenerative diseases, and cancer. It has been found to have a protective effect on neurons and prevent cell death in neurodegenerative diseases such as Parkinson's and Alzheimer's. 3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has also been shown to have anti-cancer properties and inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
130611-21-1 |
|---|---|
Nom du produit |
3,4-Dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol |
Formule moléculaire |
C17H28ClNO2 |
Poids moléculaire |
313.9 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-11-12(2)16-14(13(3)15(11)19)7-8-17(4,20-16)9-10-18(5)6;/h19H,7-10H2,1-6H3;1H |
Clé InChI |
DYNIOWJSSKCSFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCN(C)C)C(=C1O)C)C.Cl |
SMILES canonique |
CC1=C(C2=C(CCC(O2)(C)CCN(C)C)C(=C1O)C)C.Cl |
Synonymes |
3,4-dihydro-2-(2-dimethylaminoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol DDTBO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

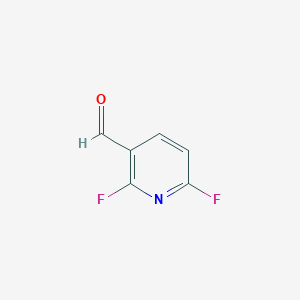
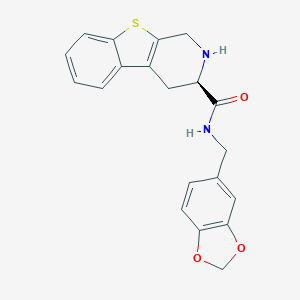
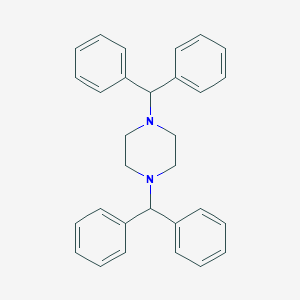
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
